molecular formula C6H6N2O4S B1597651 2-Amino-3-methoxycarbonyl-5-nitrothiophene CAS No. 43028-48-4

2-Amino-3-methoxycarbonyl-5-nitrothiophene

Cat. No.: B1597651
CAS No.: 43028-48-4
M. Wt: 202.19 g/mol
InChI Key: OVLUSSXPOANNKZ-UHFFFAOYSA-N
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Description

2-Amino-3-methoxycarbonyl-5-nitrothiophene is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₄S. This compound is characterized by the presence of an amino group (-NH₂), a methoxycarbonyl group (-COOCH₃), and a nitro group (-NO₂) attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxycarbonyl-5-nitrothiophene typically involves the nitration of thiophene derivatives followed by subsequent functional group modifications. One common synthetic route starts with the nitration of thiophene to produce 5-nitrothiophene, which is then further reacted with methanol and ammonia to introduce the methoxycarbonyl and amino groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, followed by purification steps to achieve the desired purity and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure the efficient formation of the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxycarbonyl-5-nitrothiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) or iron (Fe) in acidic conditions can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often involving halogenated compounds or other electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro group can produce 2-Amino-3-methoxycarbonylthiophene.

  • Substitution: Substitution reactions can yield various substituted thiophenes depending on the reagents used.

Scientific Research Applications

2-Amino-3-methoxycarbonyl-5-nitrothiophene has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-methoxycarbonyl-5-nitrothiophene exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can participate in hydrogen bonding and other interactions. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

2-Amino-3-methoxycarbonyl-5-nitrothiophene is unique due to its combination of functional groups on the thiophene ring. Similar compounds include:

  • 2-Amino-3-methoxycarbonylthiophene: Lacks the nitro group.

  • 5-Nitrothiophene: Lacks the amino and methoxycarbonyl groups.

  • 2-Amino-5-nitrothiophene: Lacks the methoxycarbonyl group.

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Properties

IUPAC Name

methyl 2-amino-5-nitrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUSSXPOANNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372179
Record name 2-Amino-3-methoxycarbonyl-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43028-48-4
Record name 2-Amino-3-methoxycarbonyl-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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